GQ-16

PPARγ Transactivation Partial Agonism Reporter Assay

GQ-16 is a thiazolidinedione-derived selective ligand for the peroxisome proliferator-activated receptor gamma (PPARγ) ligand-binding domain, characterized as a partial agonist with moderate binding affinity (Ki = 160 nM). It exhibits no detectable activity toward PPARα, PPARβ/δ, or RXRα.

Molecular Formula C19H16BrNO3S
Molecular Weight 418.3 g/mol
Cat. No. B1672112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGQ-16
SynonymsGQ-16;  GQ 16;  GQ16
Molecular FormulaC19H16BrNO3S
Molecular Weight418.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)SC2=O
InChIInChI=1S/C19H16BrNO3S/c1-12-3-5-13(6-4-12)11-21-18(22)17(25-19(21)23)10-14-9-15(20)7-8-16(14)24-2/h3-10H,11H2,1-2H3/b17-10-
InChIKeyAMLZLORVKZAHOH-YVLHZVERSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GQ-16 Procurement Guide: A PPARγ Partial Agonist with Differentiated Pharmacological Profile


GQ-16 is a thiazolidinedione-derived selective ligand for the peroxisome proliferator-activated receptor gamma (PPARγ) ligand-binding domain, characterized as a partial agonist with moderate binding affinity (Ki = 160 nM) [1]. It exhibits no detectable activity toward PPARα, PPARβ/δ, or RXRα . The compound is primarily utilized in metabolic research to dissect the mechanisms of insulin sensitization independent of classical full PPARγ activation [1].

Why GQ-16 Cannot Be Substituted with Full PPARγ Agonists Like Rosiglitazone or Pioglitazone


The scientific utility of GQ-16 is predicated on its partial agonist activity, which fundamentally alters the gene expression profile and downstream physiological effects compared to full PPARγ agonists like rosiglitazone and pioglitazone. While full agonists robustly activate a broad array of PPARγ target genes, leading to both therapeutic insulin sensitization and adverse effects such as weight gain and edema, GQ-16 exhibits a distinct, gene-selective transcriptional signature [1]. This differential gene regulation is linked to its unique binding mode and its weak ability to stabilize helix 12 of the receptor [2]. Consequently, substituting GQ-16 with a full agonist in an experiment designed to study PPARγ-mediated effects without the confounding variables of adipogenesis or weight gain would invalidate the study's premise [1].

Quantitative Evidence for GQ-16 Differentiation from PPARγ Full Agonists


GQ-16 Exhibits Reduced Transcriptional Transactivation Efficacy Compared to Rosiglitazone

In a U-937 cell-based reporter assay, GQ-16 (10 µM) induced a maximum fold transactivation of 8.57, whereas the full agonist rosiglitazone (10 µM) induced a 24.8-fold increase . This quantifies the partial agonistic nature of GQ-16 and its reduced potential for maximal PPARγ activation.

PPARγ Transactivation Partial Agonism Reporter Assay

GQ-16 Impacts a Significantly Narrower Set of Genes in Mature Adipocytes Compared to Rosiglitazone

A microarray analysis in mature 3T3-L1 adipocytes revealed that treatment with rosiglitazone altered the expression of 1,156 genes, whereas GQ-16 treatment only changed the expression of 89 genes [1]. This highlights the highly selective transcriptional activity of GQ-16.

Transcriptomics Gene Expression Adipocyte Biology

GQ-16 Achieves In Vivo Insulin Sensitization Without Inducing Weight Gain, Unlike Rosiglitazone

In diet-induced obese (DIO) mice, GQ-16 (20 mg/kg/day) reversed high-fat diet-mediated impairments in insulin signaling to a degree comparable to rosiglitazone (4 mg/kg/day) [1]. Critically, unlike rosiglitazone, GQ-16 treatment did not result in significant weight gain or edema in the treated animals [1].

In Vivo Pharmacology Metabolic Disease Insulin Resistance

GQ-16 Shows Lower Developmental Toxicity in Zebrafish Embryos Compared to Rosiglitazone

In a zebrafish embryo toxicity (FET) test, rosiglitazone caused 100% mortality at the highest concentration tested and induced significant developmental abnormalities (43.8% pericardial edema, 16.6% tail deformity) at lower concentrations [1]. In contrast, GQ-16 and pioglitazone were not toxic to the embryos in the FET, demonstrating a superior safety profile for GQ-16 in this developmental model [1].

Toxicology Developmental Biology Zebrafish Model

GQ-16 Reduces Proteinuria More Robustly Than Pioglitazone in a Rat Model of Nephrotic Syndrome

In a rat model of puromycin aminonucleoside (PAN)-induced nephrotic syndrome, treatment with GQ-16 reduced proteinuria to 81% of the PAN control value, a reduction that was significantly greater than that achieved with pioglitazone, which reduced proteinuria to only 64% of the PAN control value [1].

Nephrology PPARγ Modulation Proteinuria

GQ-16 Does Not Induce the Adipogenic Marker aP2, Unlike Pioglitazone

Analysis of white adipose tissue (WAT) from rats with PAN-induced nephropathy showed that treatment with pioglitazone significantly induced expression of the adipogenic marker aP2 (fatty acid binding protein), whereas GQ-16 treatment did not [1]. This provides a molecular correlate for the reduced adipogenic potential of GQ-16.

Adipogenesis PPARγ Selectivity Side Effect Profile

Optimal Research Applications for GQ-16 Based on Differentiated Evidence


In Vivo Studies of Insulin Sensitization Without Weight Gain Confounders

GQ-16 is the preferred tool for in vivo metabolic studies in rodent models (e.g., diet-induced obesity) where the goal is to achieve PPARγ-mediated improvements in insulin sensitivity while explicitly avoiding the confounding variables of drug-induced weight gain, hyperphagia, and edema [1]. Its comparable efficacy to rosiglitazone at higher doses (20 mg/kg/day vs 4 mg/kg/day), but with a clean side-effect profile, enables a cleaner interpretation of PPARγ's role in glucose homeostasis [1].

Investigating PPARγ-Dependent Gene Regulation with Minimal Transcriptional Noise

For cell-based studies, particularly in adipocyte models like 3T3-L1 cells, GQ-16 serves as a precise molecular probe for selective PPARγ modulation. Its narrow transcriptional footprint, altering only 89 genes compared to rosiglitazone's 1,156 genes, allows researchers to dissect specific PPARγ-mediated pathways without the overwhelming background of broad transcriptional activation [1]. This is crucial for identifying gene subsets directly linked to insulin sensitization versus those linked to adverse effects.

Renal Research: Studying PPARγ-Mediated Renoprotection in Nephrotic Syndrome

In models of kidney disease, such as PAN-induced nephrotic syndrome in rats, GQ-16 offers a therapeutic advantage over pioglitazone. It has been shown to more robustly reduce proteinuria and restore key glomerular markers, while also improving disease-associated hypoalbuminemia and hypercoagulopathy [1]. This makes GQ-16 a valuable compound for exploring the therapeutic potential of SPPARγMs in renal pathophysiology [1].

Developmental and Toxicological Studies Requiring a Safer PPARγ Ligand

For research involving developmental models, such as zebrafish, GQ-16 is a superior choice over rosiglitazone due to its significantly lower toxicity profile. Data from zebrafish embryo toxicity tests show that GQ-16, unlike rosiglitazone, does not cause mortality or developmental defects, providing a wider and safer experimental window for studying PPARγ function in development [1].

Technical Documentation Hub

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